2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a methylsulfanyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent such as iodine. The reaction conditions often include refluxing in a suitable solvent like ethanol or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-1,3,4-oxadiazole: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a methoxy group, potentially altering its properties.
2-(4-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Contains a chlorine atom, which can significantly impact its reactivity and applications.
Uniqueness: 2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
23767-33-1 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H10N2O2S/c1-13-8-5-3-7(4-6-8)9-11-12-10(14-9)15-2/h3-6H,1-2H3 |
InChI Key |
KSAQYQYMAIEAGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SC |
Origin of Product |
United States |
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